2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium
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Overview
Description
2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium typically involves the reaction of adenine with trimethylamine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include water, ethanol, or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by interfering with viral DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Amino-9H-purin-9-yl)ethyl acetate
- N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine
- 2-(6-Amino-9H-purin-9-yl)-N,N-diethylethanaminium
Uniqueness
2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium is unique due to its specific structural features and the presence of the trimethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61960-96-1 |
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Molecular Formula |
C10H17N6+ |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)ethyl-trimethylazanium |
InChI |
InChI=1S/C10H17N6/c1-16(2,3)5-4-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,4-5H2,1-3H3,(H2,11,12,13)/q+1 |
InChI Key |
FJYZRAAZZKYIHM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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